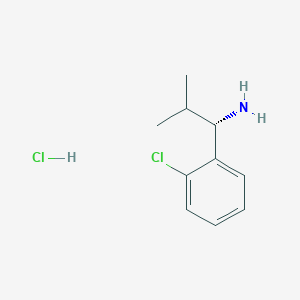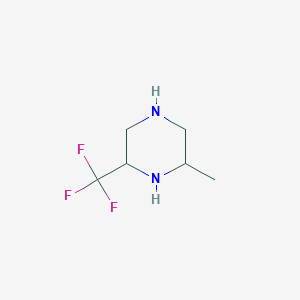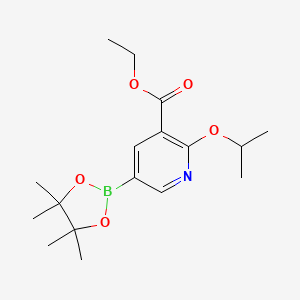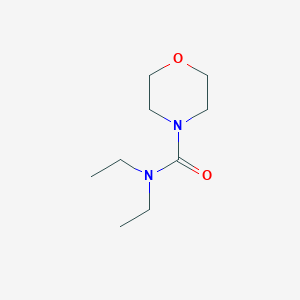
4-Morpholinecarboxamide, N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarboxamide, N,N-diethyl- is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxamide group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinecarboxamide, N,N-diethyl- typically involves the reaction of morpholine with diethylamine and a suitable carboxylating agent. One common method is the reaction of morpholine with diethylamine in the presence of a carboxylating agent such as phosgene or carbon dioxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 4-Morpholinecarboxamide, N,N-diethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinecarboxamide, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-Morpholinecarboxamide, N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound. It has been studied for its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties. It may have applications in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-Morpholinecarboxamide, N,N-diethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethylmorpholine-4-carboxamide: Similar in structure but with dimethyl groups instead of diethyl groups.
N-(2-Aminoethyl)morpholine-4-carboxamide: Contains an aminoethyl group, offering different reactivity and applications.
Uniqueness: 4-Morpholinecarboxamide, N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diethyl groups enhances its lipophilicity and may influence its biological activity compared to similar compounds.
Properties
CAS No. |
89609-67-6 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,N-diethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c1-3-10(4-2)9(12)11-5-7-13-8-6-11/h3-8H2,1-2H3 |
InChI Key |
RUDGTMWJRXYNPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


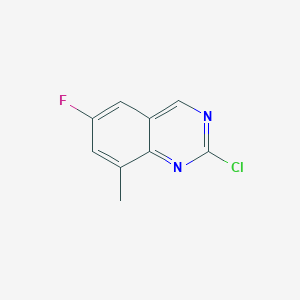
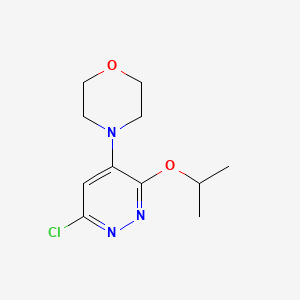

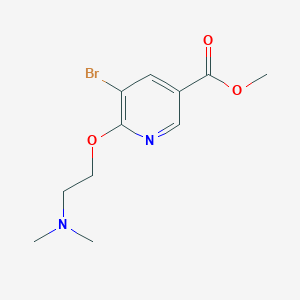

![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)
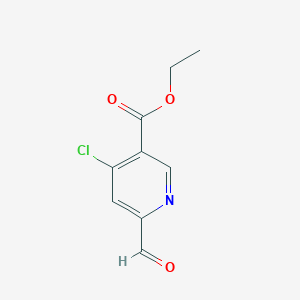
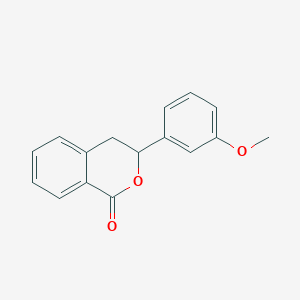
![2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B13987671.png)
![2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13987676.png)

